N-(5-Methyl-1,2-oxazol-4-yl)formamide
Description
Contextualization of the 1,2-Oxazole Heterocycle in Chemical Sciences
The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered aromatic heterocycle containing a nitrogen and an oxygen atom in adjacent positions. ijpca.org This structural motif is a vital building block in medicinal chemistry, prized for its versatile chemical properties and its presence in numerous biologically active compounds. tandfonline.comsemanticscholar.org The unique arrangement of heteroatoms in the isoxazole ring allows its derivatives to participate in various non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects, enabling them to bind effectively with biological targets like enzymes and receptors. technion.ac.ilrsc.org
The significance of the 1,2-oxazole core is demonstrated by its incorporation into a wide array of pharmaceutical agents. rsc.org Derivatives of isoxazole have been shown to exhibit a broad spectrum of pharmacological activities. ijpca.org These include applications as antibacterial, anti-inflammatory, anticancer, and antiviral agents. ontosight.airesearchgate.net The stability of the isoxazole ring and its capacity to act as a bioisostere for other functional groups further enhance its utility in drug design and discovery. ijpca.org The development of novel synthetic methodologies continues to expand the library of isoxazole derivatives, solidifying its position as a privileged scaffold in the quest for new therapeutic agents. technion.ac.il
Table 1: Reported Biological Activities of 1,2-Oxazole (Isoxazole) Derivatives
| Biological Activity | Description | Key Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth. | Certain isoxazole derivatives have shown potent activity against various strains of bacteria, including E. coli and S. aureus. ijpca.org |
| Anticancer | Inhibition of cancer cell proliferation. | Isoxazole-containing compounds have been investigated as tyrosine kinase inhibitors and other anticancer agents. nih.gov |
| Anti-inflammatory | Reduction of inflammation. | The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs), such as Valdecoxib, which act as COX-2 inhibitors. ijpca.orgnih.gov |
| Antiviral | Inhibition of viral replication. | The structural motif has been integrated into compounds studied for their potential to combat various viruses. researchgate.net |
| Neuroprotective | Activity within the central nervous system. | Natural products like muscimol, containing a 1,2-oxazole ring, are active on GABA and glutamate (B1630785) receptors. nih.gov |
Significance of Formamide (B127407) Derivatives as Structural Motifs in Organic Chemistry
Formamide derivatives, characterized by the -NHCHO functional group, are a fundamental class of compounds in organic chemistry. ontosight.ai The formyl group is significant as a protecting group for amines in complex syntheses, particularly in peptide chemistry. researchgate.net Beyond this synthetic utility, formamides serve as crucial intermediates in the preparation of a wide range of other compounds, including pharmaceuticals, herbicides, and pesticides. wikipedia.org Their high polarity and capacity for hydrogen bonding make them excellent solvents for a variety of organic and inorganic substances, facilitating homogeneous reactions and often leading to higher product yields. sincerechemicals.comontosight.ai
In the context of medicinal chemistry, the formamide moiety is present in numerous biologically active molecules. researchgate.net Formamide derivatives have been investigated for a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The ability of the formamide group to act as a hydrogen bond donor and acceptor allows it to interact with biological macromolecules, making it a valuable component in the design of new drugs. ontosight.ai Furthermore, formamide itself is a versatile reagent used in the synthesis of heterocyclic systems and as a C1 feedstock in various chemical transformations. lew.roresearchgate.net
Table 2: Applications of Formamide and its Derivatives in Chemical Sciences
| Application Area | Role of Formamide Moiety | Examples |
|---|---|---|
| Organic Synthesis | Reagent, intermediate, and protecting group. | Used in the Leuckart reaction to prepare primary amines; serves as a precursor for hydrogen cyanide and cyclic imides. wikipedia.orglew.ro |
| Solvent Chemistry | High-polarity solvent for reactions and processing. | Used to dissolve a wide range of compounds, including polymers like polyacrylonitrile. wikipedia.orgsincerechemicals.com |
| Medicinal Chemistry | Structural component in bioactive molecules. | Found in sulfa drugs and other pharmaceuticals; derivatives studied for anticancer and anti-inflammatory activities. ontosight.airesearchgate.net |
| Materials Science | Additive and processing aid. | Used in sol-gel solutions to prevent cracking and as a softener for paper and fibers. wikipedia.org |
| Biochemistry | Stabilizing agent. | Used as an RNA stabilizer in gel electrophoresis and for stabilizing denatured DNA strands. wikipedia.org |
Overview of N-(5-Methyl-1,2-oxazol-4-yl)formamide's Position in Chemical Literature
A detailed survey of contemporary chemical literature reveals that this compound is not an extensively studied compound. While its constituent parts—the 5-methyl-1,2-oxazolyl group and the formamide function—are well-documented in numerous contexts, the specific combination represented by this molecule appears infrequently in dedicated research articles.
The synthesis of related structures, however, is documented. For instance, synthetic routes to obtain 3-amino-5-methylisoxazole, a potential precursor, have been described, often involving the cyclization of smaller molecules. google.com Similarly, the literature contains examples of N-acylation reactions on aminomethyl-isoxazoles and related heterocycles. The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide, a more complex molecule containing the 5-methyl-1,2-oxazole core, has also been reported, highlighting the chemical accessibility of this ring system for further functionalization. researchgate.net These related syntheses suggest that a viable pathway to this compound could likely be achieved through the formylation of 4-amino-5-methyl-1,2-oxazole. The scarcity of direct research on the target compound indicates that its specific chemical properties, biological activities, and potential applications remain largely unexplored, positioning it as a novel candidate for future chemical investigation.
Scope and Research Objectives for the Investigation of this compound
Given the established importance of the 1,2-oxazole and formamide motifs, an investigation into this compound presents a logical and compelling research direction. The primary objectives of such a study would be to synthesize, characterize, and evaluate the potential utility of this compound.
Key Research Objectives:
Development of an Efficient Synthetic Protocol: The initial goal would be to establish a reliable and high-yield synthesis for this compound, likely starting from commercially available precursors and involving the formation of the isoxazole ring followed by a formylation step.
Comprehensive Physicochemical Characterization: A thorough analysis of the compound's structural and electronic properties would be necessary. This would involve techniques such as NMR spectroscopy (¹H, ¹³C), mass spectrometry, and potentially single-crystal X-ray diffraction to confirm its molecular structure and purity.
Exploration of Biological Activity: Drawing from the known pharmacological profiles of isoxazole and formamide derivatives, a primary objective would be to screen this compound for a range of biological activities. Initial screenings could target its potential as an antibacterial, antifungal, anti-inflammatory, or anticancer agent.
Investigation as a Synthetic Building Block: The research would also explore the compound's utility as an intermediate in organic synthesis. The reactivity of the formamide and isoxazole moieties could be exploited to create more complex molecules, expanding the chemical space for drug discovery and materials science.
By pursuing these objectives, the scientific community can elucidate the chemical nature and potential applications of this compound, filling a gap in the current chemical literature and potentially uncovering a new scaffold for further development.
Structure
3D Structure
Properties
CAS No. |
100499-62-5 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)formamide |
InChI |
InChI=1S/C5H6N2O2/c1-4-5(6-3-8)2-7-9-4/h2-3H,1H3,(H,6,8) |
InChI Key |
NQBMJJBDNIKCSY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NO1)NC=O |
Canonical SMILES |
CC1=C(C=NO1)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Methyl 1,2 Oxazol 4 Yl Formamide and Analogous Scaffolds
Strategic Approaches to the 1,2-Oxazole Ring System Formation
The formation of the 1,2-oxazole (isoxazole) ring is a cornerstone in the synthesis of a vast array of biologically active molecules. Key strategies to construct this heterocyclic system include cycloaddition reactions, transition metal-catalyzed methods, and increasingly, green chemistry initiatives.
Cycloaddition Reactions in 1,2-Oxazole Synthesis
Cycloaddition reactions are a powerful and widely employed tool for the synthesis of five-membered heterocyclic rings like 1,2-oxazoles. The two principal pathways are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the condensation reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine (B1172632). orgsyn.org
One of the most direct and versatile methods for constructing the 1,2-oxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or an alkene. organic-chemistry.org This reaction allows for a high degree of control over the substitution pattern of the resulting isoxazole (B147169). For the synthesis of scaffolds analogous to N-(5-Methyl-1,2-oxazol-4-yl)formamide, a suitably substituted alkyne can be reacted with a nitrile oxide generated in situ from an oxime.
Another classical and effective method involves the reaction of β-dicarbonyl compounds or their synthetic equivalents with hydroxylamine. orgsyn.orgresearchgate.net This condensation reaction proceeds via the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to afford the 1,2-oxazole ring. For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to the formation of regioisomeric 1,2-oxazoles. orgsyn.org
| Cycloaddition Strategy | Reactants | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alken | High regioselectivity, versatile | organic-chemistry.org |
| Condensation-Cyclization | β-Dicarbonyl compound + Hydroxylamine | Forms substituted 1,2-oxazoles, potential for regioisomers | orgsyn.orgresearchgate.net |
Transition Metal-Catalyzed Routes to Oxazoles
Transition metal catalysis has emerged as a highly efficient and selective methodology for the synthesis of oxazole (B20620) derivatives. nih.gov Various transition metals, including gold, silver, copper, and palladium, have been utilized to catalyze the cyclization of appropriate precursors to form the oxazole ring. nih.govwikipedia.org
A common strategy involves the cycloisomerization of propargylic amides. nih.gov For example, gold(III) bromide in the presence of a silver salt can catalyze the bromocyclization of propargylic amides to furnish bromooxazolines, which can be further transformed into oxazoles. nih.gov Silver(I)-catalyzed nih.govnih.gov rearrangement of N-sulfonyl propargylamides is another route that affords functionalized oxazoles with high regioselectivity. wikipedia.org Copper-catalyzed protocols have also been developed, such as the direct coupling of α-diazoketones with nitriles to yield 2,4,5-trisubstituted oxazoles. nih.gov While many of these methods are for the synthesis of 1,3-oxazoles, analogous strategies can be adapted for the construction of the 1,2-oxazole isomer.
| Catalyst System | Starting Materials | Product Type | Reference |
| AuBr₃ / AgOTf | Propargylic amide, NBS | Bromooxazoline | nih.gov |
| Silver(I) | N-sulfonyl propargylamide | Functionalized oxazole | wikipedia.org |
| Copper | α-diazoketone, nitrile | 2,4,5-trisubstituted oxazole | nih.gov |
Green Chemistry Initiatives in Oxazole Synthesis
Microwave-assisted organic synthesis (MAOS) has proven to be a valuable tool in this regard. Microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of oxazoles. For instance, the microwave-assisted synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) in isopropanol (B130326) offers a rapid and environmentally friendly alternative to conventional heating methods. rsc.org
Ultrasonic irradiation is another green technique that has been successfully employed for the synthesis of isoxazole derivatives. Sonochemistry can enhance reaction rates and yields, often under milder conditions than traditional methods. researchgate.net The use of ultrasound has been shown to be effective in promoting the synthesis of isoxazole-based molecules, aligning with the principles of sustainable chemistry. researchgate.net The combination of microwave and ultrasound has also been explored for the synthesis of azole derivatives, demonstrating a synergistic effect that leads to even shorter reaction times and higher efficiency. numberanalytics.com
| Green Chemistry Approach | Key Advantages | Example Application | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency | Synthesis of 5-substituted oxazoles from aldehydes and TosMIC | rsc.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions, improved yields | Synthesis of isoxazole derivatives | researchgate.net |
| Combined Microwave and Ultrasound | Synergistic effect, very short reaction times | Synthesis of azole derivatives | numberanalytics.com |
Approaches for the Introduction of the Formamide (B127407) Moiety
Once the 4-amino-5-methyl-1,2-oxazole precursor is synthesized, the final step is the introduction of the formamide group. This can be achieved through direct formylation or via multicomponent reactions where formamide or a related C1 source is a reactant.
Direct Formylation of N-(5-Methyl-1,2-oxazol-4-yl)amine Precursors
The direct N-formylation of amines is a fundamental transformation in organic synthesis. Various reagents and methods have been developed for this purpose, with formic acid being one of the simplest and most common formylating agents. nih.govscispace.com The reaction of an amine with formic acid, often in the presence of a dehydrating agent or under azeotropic removal of water, can efficiently produce the corresponding formamide. scispace.com
A practical procedure for the N-formylation of amines involves heating the amine with aqueous formic acid in a solvent such as toluene (B28343) with a Dean-Stark trap to remove the water formed during the reaction. scispace.com This method is generally high-yielding and can be applied to a wide range of amines, including heterocyclic amines. For the synthesis of this compound, the precursor 4-amino-5-methyl-1,2-oxazole can be directly formylated using such a procedure. Other formylating agents that can be employed include acetic formic anhydride (B1165640), chloral, and various activated formic acid derivatives. scispace.com
| Formylating Agent | Reaction Conditions | Key Features | Reference |
| Formic Acid | Reflux in toluene with Dean-Stark trap | Simple, high-yielding, uses readily available reagent | scispace.com |
| Acetic Formic Anhydride | - | Highly reactive, sensitive to moisture | scispace.com |
| Chloral | - | Effective for strongly basic amines | nih.gov |
Multicomponent Reaction (MCR) Strategies Employing Formamide as a C1 Source
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. orgsyn.orgnumberanalytics.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for the synthesis of amide derivatives. orgsyn.orgwikipedia.org
The Ugi four-component reaction (U-4CR) involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.com While the classic Ugi reaction does not directly use formamide as a C1 source, variations and related MCRs can be designed to incorporate a formyl group. For instance, if formamide is used to generate an isocyanide in situ, this can then participate in an Ugi-type reaction.
The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy amide. wikipedia.org Recent studies have shown that N-formamides can be used as carbonyl precursors in Passerini-type reactions under aqueous and mechanochemical conditions. nih.govrsc.org This approach provides a novel route to α-acyloxycarboxamides and highlights the potential of using formamides as a C1 source in multicomponent settings.
| Multicomponent Reaction | Components | Product Type | Relevance to Formamide Synthesis | Reference |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-amide | In situ generation of isocyanide from formamide | wikipedia.orgnumberanalytics.com |
| Passerini Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy amide | N-formamides can act as carbonyl precursors | nih.govwikipedia.orgrsc.org |
Condensation Reactions for Amide Bond Formation
The formation of an amide bond is a cornerstone of organic synthesis, frequently achieved through condensation reactions. These reactions typically involve the coupling of a carboxylic acid and an amine, with the concurrent elimination of a small molecule, usually water. This process, known as dehydrative condensation or dehydration, forms the basis for many amide synthesis protocols. nih.govrsc.org The direct reaction between a carboxylic acid and an amine requires high temperatures to drive off the water formed, which can be detrimental to sensitive molecules.
To circumvent these harsh conditions, a variety of modern synthetic methods have been developed. One approach involves the activation of the carboxylic acid into a more reactive species, such as an acyl halide or anhydride, which then readily reacts with an amine. nih.gov Another strategy employs coupling agents, like carbodiimides, which facilitate the reaction under milder conditions. More recently, catalytic methods have gained prominence. For instance, diboronic acid anhydride has been utilized as a catalyst for the dehydrative condensation of carboxylic acids with aqueous methylamine (B109427), showcasing a move towards more efficient and environmentally benign processes. rsc.org Novel approaches also include decarboxylative condensation of α-ketoacids with N-alkyl hydroxylamines, which proceeds without a catalyst by simply mixing the components in a polar solvent and applying gentle heat. nih.gov Solvent-free procedures using methoxysilanes as coupling agents have also been reported, offering an efficient method for amide formation in good to excellent yields without the need for air or moisture exclusion. rsc.org
Targeted Synthesis of this compound
The synthesis of the 4-amino-5-methyl-1,2-oxazole intermediate is a critical step. While various methods exist for constructing the 1,2-oxazole (isoxazole) ring, a common pathway involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine. nih.gov For the required 4-amino substituted pattern, a suitable precursor would be required that allows for the introduction of a nitrogen functionality at the C4 position of the isoxazole ring.
Once the 4-amino-5-methyl-1,2-oxazole is obtained, the final formylation step can be carried out. Numerous reagents and conditions are available for the N-formylation of amines. nih.gov A straightforward and widely used method is the reaction of the amine with formic acid, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water, such as azeotropic distillation with toluene. nih.gov Alternative formylating agents include chloral, which produces excellent yields at low temperatures, and various activated formic acid derivatives. nih.gov
Detailed Reaction Pathways and Proposed Mechanisms
The proposed synthetic pathway to this compound culminates in the N-formylation of 4-amino-5-methyl-1,2-oxazole. Using formic acid as the formylating agent, the reaction proceeds via a nucleophilic acyl substitution mechanism.
Proposed Reaction Pathway:
Protonation: The reaction is often initiated by the protonation of the carbonyl oxygen of formic acid by another molecule of formic acid or a trace acid catalyst. This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-amino-5-methyl-1,2-oxazole attacks the activated carbonyl carbon of the formic acid. This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
Deprotonation: The resulting protonated formamide is deprotonated, typically by a weak base in the reaction mixture (such as another amine molecule or the conjugate base of the acid catalyst), to yield the final product, this compound.
This mechanism is a classic example of condensation, where the amide bond is formed with the elimination of water. nih.gov
Optimization of Reaction Conditions for Enhanced Efficiency and Yield
For example, the Lewis acid-catalyzed, solvent-free formylation of amines with formic acid has been studied, highlighting the impact of various parameters. nih.gov Catalysts such as ZnO and ZnCl₂ have proven effective. nih.gov Optimization studies typically involve varying one parameter while keeping others constant to determine its effect on the reaction yield and time.
The table below illustrates a representative optimization process for a generic Lewis acid-catalyzed N-formylation of a heterocyclic amine with formic acid, based on described methodologies. nih.gov
| Entry | Catalyst (mol%) | Formic Acid (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | 3 | 70 | 24 | Trace |
| 2 | ZnO (10) | 3 | 25 (Room Temp) | 24 | 45 |
| 3 | ZnO (10) | 3 | 50 | 12 | 78 |
| 4 | ZnO (10) | 3 | 70 | 5 | 95 |
| 5 | ZnO (10) | 1.5 | 70 | 8 | 82 |
| 6 | ZnO (5) | 3 | 70 | 6 | 90 |
As indicated by the data, the presence of a catalyst is crucial (Entry 1 vs. 4). Temperature also plays a significant role, with higher temperatures leading to faster reactions and higher yields (Entries 2-4). The stoichiometry of the formylating agent and the catalyst loading can also be fine-tuned to maximize efficiency (Entries 4-6). For the synthesis of N-(sulfonylmethyl)formamide compounds, optimal yields have been reported using specific molar ratios of formamide, formaldehyde, and acid at temperatures between 85°C and 95°C. google.com
Exploration of Alternative Synthetic Routes to N-(Oxazolyl)formamide Derivatives
Beyond the direct formylation of a pre-formed amino-oxazole, alternative synthetic strategies can be explored for the synthesis of N-(oxazolyl)formamide derivatives. These routes can be broadly categorized by the order in which the key structural components—the oxazole ring and the formamide group—are assembled.
One major alternative involves constructing the 1,2-oxazole ring on a substrate that already contains a formamide or a suitable precursor. A powerful method for 1,2-oxazole synthesis is the reaction of β-enamino ketoesters with hydroxylamine. nih.gov By carefully designing the starting β-enamino ketoester to include a protected amine or a group that can be converted into a formamide, it is possible to build the desired heterocyclic system in the later stages of the synthesis. This approach offers flexibility in introducing substituents onto the oxazole ring.
Another strategy could involve ring-opening and subsequent recyclization reactions. For example, certain oxazolone (B7731731) derivatives can undergo ring-opening reactions when treated with nucleophiles. researchgate.net While this is more common for 1,3-oxazoles, analogous transformations could potentially be developed for 1,2-oxazole systems, allowing for the formation of the N-(oxazolyl)formamide structure from a different heterocyclic precursor.
Furthermore, intramolecular cyclization reactions represent another viable pathway. researchgate.net A suitably functionalized acyclic precursor containing both the elements of the formamide and the oxazole ring could be designed to cyclize under specific conditions to form the target molecule. This approach is common in the synthesis of various heterocyclic systems and could provide a convergent route to N-(oxazolyl)formamide derivatives. researchgate.net
Spectroscopic and Structural Elucidation of N 5 Methyl 1,2 Oxazol 4 Yl Formamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
Specific ¹H NMR spectral data for N-(5-Methyl-1,2-oxazol-4-yl)formamide, which would provide information about the chemical environment of the protons within the molecule, is not available.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum, which would identify all unique carbon atoms in the molecule, has not been documented for this compound in the available resources.
Two-Dimensional NMR Techniques for Connectivity Assignments
Information regarding the use of two-dimensional NMR techniques (such as COSY, HSQC, or HMBC) to establish the connectivity between protons and carbons in this compound is absent from the reviewed literature.
Infrared (IR) Spectroscopy
Comprehensive IR spectroscopic data, which is used to identify the functional groups present in a molecule through their vibrational modes, could not be located for this compound.
Vibrational Mode Assignment of Characteristic Functional Groups
A detailed assignment of the characteristic vibrational frequencies for the functional groups (such as the formamide (B127407) N-H, C=O, and C-N stretches, as well as the oxazole (B20620) ring vibrations) of this compound is not available in the searched scientific databases.
Analysis of Hydrogen Bonding Networks in the Solid State
Studies concerning the analysis of intermolecular hydrogen bonding networks in the solid-state structure of this compound using techniques such as solid-state IR spectroscopy or X-ray crystallography have not been reported.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental formula of a compound and for deducing its structure by analyzing fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. For this compound, with a molecular formula of C₅H₆N₂O₂, the theoretical monoisotopic mass can be calculated with high precision.
An HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to show a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The experimentally measured mass of this ion is then compared to the calculated theoretical mass. For instance, the expected HRMS data for the protonated molecule would confirm the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. nih.gov
| Molecular Formula | Ion Species | Calculated Mass (Da) | Expected Observed Mass (Da) | Expected Mass Error (ppm) |
|---|---|---|---|---|
| C₅H₆N₂O₂ | [M+H]⁺ | 127.05020 | ~127.0502 | < 5 |
| C₅H₆N₂O₂ | [M+Na]⁺ | 149.03215 | ~149.0322 | < 5 |
In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions.
The fragmentation of this compound would be predicted to follow pathways characteristic of both amides and isoxazole (B147169) rings. acs.orgnih.govrsc.org
Amide Bond Cleavage: A primary fragmentation pathway for amides is the cleavage of the N-CO bond. nih.govunl.pt For the title compound, this would involve the loss of a formyl radical (•CHO) or carbon monoxide (CO), leading to significant fragment ions.
Isoxazole Ring Fragmentation: The isoxazole ring is known to undergo characteristic cleavage, often initiated by the rupture of the weak N-O bond. acs.orgnih.gov This can lead to the formation of nitrile-containing fragments and other smaller ions.
Loss of Methyl Group: Cleavage of the methyl group from the isoxazole ring is another plausible fragmentation pathway.
By analyzing the m/z values of these fragments, the connectivity of the molecule can be confirmed.
| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 126 | [M-H]⁺ | H• |
| 98 | [M-CO]⁺ or [M-H-HCN]⁺ | CO or HCN+H |
| 97 | [M-CHO]⁺ | •CHO |
| 83 | [C₄H₅NO]⁺ | HNCO |
| 55 | [C₃H₅N]⁺ | CO, HNCO |
| 42 | [CH₃CN+H]⁺ | Multiple cleavages |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state. The chromophores present in this compound—the isoxazole ring and the formamide group—are expected to give rise to characteristic absorptions.
The isoxazole ring contains π bonds and non-bonding (n) electrons on the oxygen and nitrogen atoms, allowing for π → π* and n → π* transitions. researchgate.netmostwiedzy.pl Studies on isoxazole itself show a strong absorption maximum (λmax) around 200-210 nm, which is attributed to a π → π* transition. acs.org The n → π* transitions are typically weaker and may be observed at longer wavelengths.
The presence of the formamide group attached to the isoxazole ring creates a conjugated system. This conjugation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption band compared to the unsubstituted isoxazole ring. The solvent used for the analysis can also influence the position and intensity of these absorption bands.
| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Conjugated Isoxazole-Formamide System | 220 - 260 | High |
| n → π | C=O (Formyl), C=N (Isoxazole) | 270 - 320 | Low |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 5-Methylisoxazole-4-carboxylic Acid and various 5-methylisoxazole-4-carboxamides, provides a clear indication of the expected structural features. nih.govnih.gov The isoxazole ring is expected to be planar. A key feature would be the potential for intermolecular hydrogen bonding between the N-H of the formamide group of one molecule and the formyl oxygen (C=O) or isoxazole nitrogen of a neighboring molecule, which would significantly influence the crystal packing. The tables below present representative data based on published structures of analogous compounds to illustrate the type of information obtained from a crystallographic study.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or similar |
| a (Å) | ~7-9 |
| b (Å) | ~6-11 |
| c (Å) | ~10-13 |
| β (°) | ~90-108 |
| Volume (ų) | ~600-950 |
| Z (molecules/unit cell) | 4 |
Note: Data are representative and based on similar published structures such as 5-Methylisoxazole-4-carboxylic Acid. nih.gov
The analysis would also yield precise bond lengths and angles, confirming the covalent structure and providing insight into the electronic distribution within the conjugated system.
| Bond/Angle | Expected Value |
|---|---|
| Bond Lengths (Å) | |
| O(isoxazole)-N | ~1.41 Å |
| N=C(methyl) | ~1.30 Å |
| C(isoxazole)-C(formyl) | ~1.42 Å |
| C(formyl)-N(amide) | ~1.35 Å |
| C(amide)=O | ~1.23 Å |
| Bond Angles (°) | |
| C-O-N (isoxazole) | ~109° |
| O-N=C (isoxazole) | ~111° |
| C(isoxazole)-C(amide)-N(amide) | ~116° |
Note: Values are representative and based on similar published structures. nih.govresearchgate.net
Chemical Reactivity and Mechanistic Investigations of N 5 Methyl 1,2 Oxazol 4 Yl Formamide
Reactivity Profile of the Formamide (B127407) Functional Group
The formamide functionality, -NH-CHO, is a fundamental amide linkage that exhibits a rich and well-documented reactivity profile. This reactivity is largely governed by the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond and influences the electrophilicity of the formyl carbon.
Hydrolysis Pathways and Kinetics
The hydrolysis of the formamide bond in N-(5-Methyl-1,2-oxazol-4-yl)formamide, leading to the formation of 4-amino-5-methyl-1,2-oxazole and formic acid, can proceed under both acidic and basic conditions. The kinetics and pathways of formamide hydrolysis are generally well-understood, although specific rates for this particular compound are not extensively documented.
Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the formyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. The subsequent elimination of the amine, which is protonated under these conditions, is often the rate-determining step.
In alkaline media, the hydrolysis is initiated by the direct nucleophilic attack of a hydroxide (B78521) ion on the formyl carbon, also forming a tetrahedral intermediate. The breakdown of this intermediate to yield the carboxylate and the free amine is generally rapid. The rate of hydrolysis is dependent on the concentration of the hydroxide ion.
It is important to note that the electronic properties of the 5-methyl-1,2-oxazol-4-yl substituent can influence the rate of hydrolysis. The electron-withdrawing nature of the oxazole (B20620) ring may enhance the electrophilicity of the formyl carbon, potentially accelerating the rate of hydrolysis compared to formamides with electron-donating substituents.
Reactions Involving the Formyl Carbon Electrophilicity
The formyl carbon in this compound is electrophilic and susceptible to attack by various nucleophiles. This reactivity is a cornerstone of formamide chemistry. For instance, N-formyl compounds can serve as formylating agents under certain conditions, transferring the formyl group to other nucleophilic species.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the formamide group. This reaction typically proceeds via nucleophilic addition of a hydride ion to the formyl carbon, ultimately leading to the corresponding methylamine (B109427) derivative, N-methyl-5-methyl-1,2-oxazol-4-amine.
Organometallic reagents, such as Grignard reagents or organolithium compounds, can also add to the formyl carbon. However, the initial adduct may undergo further reactions, and the presence of the acidic N-H proton can complicate these transformations by acting as a proton source, which would consume the organometallic reagent.
Amide Bond Rotational Barriers and Conformational Dynamics
A key characteristic of the amide bond is its planar geometry and the significant energy barrier to rotation around the C-N bond due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. mdpi.comresearchgate.net This restricted rotation gives rise to the existence of cis and trans conformers (also referred to as rotamers). For N-substituted formamides, these conformers can be observed and studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
The energy barrier to rotation in formamide itself is approximately 18 kcal/mol. mdpi.comsemanticscholar.org This barrier can be influenced by steric and electronic effects of the substituents. In the case of this compound, the electronic nature of the oxazole ring and potential steric interactions will modulate this rotational barrier. Computational studies on similar N-heterocyclic amides have shown that the energy difference between conformers and the rotational barrier are sensitive to the substitution pattern and the nature of the heterocyclic ring. researchgate.net
The conformational dynamics of this molecule are important as they can influence its biological activity and its interactions with other molecules. The interchange between cis and trans conformers can be slow on the NMR timescale at room temperature, leading to the observation of distinct sets of signals for each rotamer. mdpi.com Variable temperature NMR studies can be employed to determine the coalescence temperature and subsequently calculate the free energy of activation (ΔG‡) for the rotational barrier.
| Compound | Rotational Barrier (kcal/mol) | Method |
|---|---|---|
| Formamide | ~18 | Experimental/Theoretical mdpi.comsemanticscholar.org |
| N-Methylformamide | ~20 | Experimental |
| N,N-Dimethylformamide | ~21 | Experimental researchgate.net |
| N-Phenylformamide | ~19 | Theoretical |
Reactivity of the 1,2-Oxazole Heterocyclic System
The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle containing one oxygen and one nitrogen atom in adjacent positions. Its aromaticity is moderate, and its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack, as well as potential ring-opening reactions under certain conditions. The presence of the methyl and formamido substituents on the ring will influence the regioselectivity and rate of these reactions.
Electrophilic Aromatic Substitution on the Oxazole Ring
The 1,2-oxazole ring is generally considered an electron-deficient heterocycle due to the electronegativity of the nitrogen and oxygen atoms. This makes electrophilic aromatic substitution reactions more difficult to achieve compared to benzene (B151609) or more electron-rich heterocycles. However, such reactions can occur, typically under forcing conditions.
The directing effect of the existing substituents on this compound needs to be considered. The formamido group at the C4 position is an ortho-, para- director in typical aromatic systems, but its effect in the oxazole ring is more complex. The methyl group at C5 is an activating group. Theoretical studies on substituted 1,2-azaborines suggest that the regioselectivity of electrophilic attack is sensitive to the nature of the electrophile. nih.gov For the 1,2-oxazole ring, the C4 position is generally the most electron-rich and most susceptible to electrophilic attack. However, in this case, the C4 position is already substituted. The remaining open position is C3. The directing effects of the C4-formamido and C5-methyl groups would need to be evaluated to predict the outcome of an electrophilic substitution reaction.
Nucleophilic Addition and Ring-Opening Processes
The 1,2-oxazole ring can be susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is often facilitated by the presence of electron-withdrawing groups on the ring or by activation of the ring system. The weak N-O bond is the point of cleavage in many of these reactions.
For instance, catalytic hydrogenation can lead to the reductive cleavage of the N-O bond, resulting in the formation of an enaminone. Strong bases can deprotonate the methyl group at the C5 position, and the resulting anion can participate in further reactions.
Reactions at the C-5 Methyl Group and its Functionalization
The C-5 methyl group of the isoxazole (B147169) ring in this compound represents a potential site for various chemical transformations. While specific studies on the functionalization of this particular methyl group are not extensively documented in publicly available literature, the reactivity can be inferred from the general chemical behavior of methyl groups attached to heterocyclic systems. Typically, such methyl groups can undergo a range of reactions, including oxidation, halogenation, and condensation, often facilitated by the electronic nature of the heterocyclic ring.
The isoxazole ring is an electron-withdrawing system, which can influence the reactivity of the adjacent methyl group. This electron-withdrawing nature can activate the C-H bonds of the methyl group, making them susceptible to deprotonation and subsequent reactions with electrophiles.
Potential Functionalization Reactions:
Oxidation: The methyl group could potentially be oxidized to an alcohol, aldehyde, or carboxylic acid functionality using appropriate oxidizing agents. The choice of oxidant and reaction conditions would be crucial to control the extent of oxidation.
Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could introduce a halogen atom to the methyl group, forming a halomethyl derivative. This derivative would be a versatile intermediate for further nucleophilic substitution reactions.
Condensation Reactions: The activated methyl group might participate in condensation reactions with aldehydes or ketones in the presence of a suitable base. This would allow for the extension of the carbon chain and the introduction of new functional groups.
Further research is required to explore the specific conditions and reagents necessary to achieve these transformations for this compound and to fully characterize the resulting products.
Coordination Chemistry and Metal Complexation Potential
The field of coordination chemistry investigates the formation of coordination compounds, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. Isoxazole derivatives have been shown to act as effective ligands in the formation of metal complexes.
Ligand Properties of this compound
This compound possesses several potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites are likely to be the nitrogen atom of the isoxazole ring and the oxygen or nitrogen atom of the formamide group.
The lone pair of electrons on the isoxazole nitrogen atom can be donated to a metal center, forming a coordinate bond. The formamide group offers additional coordination possibilities. It can coordinate through the carbonyl oxygen atom, which has lone pairs of electrons, or potentially through the nitrogen atom, although coordination via oxygen is generally more common for amides. The molecule could act as a monodentate ligand, coordinating through one of these sites, or as a bidentate ligand, coordinating through two sites simultaneously to form a chelate ring with the metal ion. The formation of a stable five- or six-membered chelate ring would enhance the stability of the resulting metal complex.
The electronic and steric properties of the isoxazole and formamide moieties will influence the strength and nature of the metal-ligand interactions. The specific coordination mode adopted would depend on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates involving isoxazole-containing ligands is a well-established area of research. beilstein-journals.org While specific reports on the synthesis of metal chelates with this compound are scarce, general methods for the preparation of such complexes can be applied.
Typically, the synthesis involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals such as Cu(II), Ni(II), Co(II), and Zn(II)) with the ligand in a suitable solvent. The reaction is often carried out under reflux to ensure completion. The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar solvent.
Characterization of the synthesized metal chelates would involve a range of spectroscopic and analytical techniques:
Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=N of the isoxazole ring, C=O and N-H of the formamide group) upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and to provide information about the geometry of the coordination sphere around the metal ion.
Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which can help in elucidating the geometry and the oxidation state of the central metal ion.
The data obtained from these characterization techniques would allow for a comprehensive understanding of the structure and bonding in the metal chelates of this compound.
Computational Chemistry and Theoretical Characterization of N 5 Methyl 1,2 Oxazol 4 Yl Formamide
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.
Geometry Optimization and Conformational Energy Minima
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule on its potential energy surface. For a flexible molecule like N-(5-Methyl-1,2-oxazol-4-yl)formamide, which has rotatable bonds (e.g., around the C-N amide bond), multiple stable conformations, or conformers, may exist.
Computational methods would identify these different conformers and calculate their relative energies to determine the most stable, or ground-state, conformation. The results are typically presented in a table listing the relative energies of each identified energy minimum.
Table 1: Hypothetical Relative Conformational Energies This table is for illustrative purposes only, as specific data for this compound is not available.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | - |
| 2 | 1.5 | - |
| 3 | 3.2 | - |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and electronic transitions. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. nih.gov This analysis helps in understanding the charge transfer interactions within the molecule. irjweb.com
Table 2: Hypothetical FMO Properties This table is for illustrative purposes only, as specific data for this compound is not available.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | - |
Molecular Electrostatic Potential (MEP) Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential: red areas indicate electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas represent electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. malayajournal.orgresearchgate.net Green and yellow areas denote regions of neutral or near-neutral potential. This analysis provides critical information about hydrogen bonding sites and intermolecular interactions. researchgate.net
For this compound, one would expect negative potential (red) around the oxygen atoms of the formamide (B127407) and oxazole (B20620) ring, as well as the nitrogen of the oxazole ring, indicating these as likely sites for electrophilic interaction. Positive potential (blue) would be expected around the amide hydrogen.
Conformational Analysis and Energy Landscapes
Conformational analysis involves a systematic study of the different spatial arrangements of atoms that a molecule can adopt through the rotation of its single bonds. By calculating the energy associated with each conformation, an energy landscape or potential energy surface can be constructed. This landscape maps the molecule's energy as a function of its geometry, revealing the most stable conformers (local and global minima) and the energy barriers (transition states) that separate them. researchgate.net This information is vital for understanding the molecule's flexibility and its dynamic behavior.
Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. nih.govresearchgate.netnih.gov
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule. scielo.org.za
IR (Infrared): The vibrational frequencies of the molecule can be calculated to predict its IR spectrum. lehigh.edu This helps in identifying the characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the amide and the vibrations of the oxazole ring.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the absorption wavelengths in a UV-Vis spectrum. researchgate.net This analysis is linked to the HOMO-LUMO energy gap, as the primary electronic transition is often from the HOMO to the LUMO. researchgate.net
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations are often performed on a single molecule in a vacuum (gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent. researchgate.nettaylorfrancis.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. ajchem-a.com
For this compound, an MD simulation would provide insights into its solvation, conformational dynamics in solution, and how it interacts with solvent molecules through forces like hydrogen bonding. peerj.com This is crucial for understanding its behavior in a realistic chemical or biological environment.
Applications of N 5 Methyl 1,2 Oxazol 4 Yl Formamide in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate and Building Block
The 1,2-oxazole ring is a well-established pharmacophore and a valuable structural motif in medicinal chemistry and materials science. nih.gov Consequently, molecules that contain this heterocyclic system are highly sought after as building blocks for the synthesis of new chemical entities. nih.govbeilstein-journals.org Compounds like N-(5-Methyl-1,2-oxazol-4-yl)formamide are valuable as synthetic intermediates because they provide a stable core structure that can be elaborated upon through chemical modification of the formamide (B127407) group.
The utility of oxazole (B20620) derivatives as versatile synthetic intermediates is well-documented. ijcps.org They can act as scaffolds in combinatorial chemistry and as peptidomimetics, enabling the rapid generation of diverse molecular libraries. ijcps.org The formamide group, in particular, offers several avenues for transformation. It can be hydrolyzed to the corresponding amine (4-amino-5-methyl-1,2-oxazole) or dehydrated to form a reactive isocyanide intermediate. These transformations unlock access to a wide array of subsequent reactions, positioning this compound as a key starting material for more complex targets.
The synthesis of amino acid-like building blocks often incorporates heterocyclic systems like 1,2-oxazole to introduce conformational constraints or new binding interactions in peptides. nih.govbeilstein-journals.org By converting the formamide group to an amine and then coupling it with other functionalities, this compound can serve as a precursor to novel, unnatural amino acids bearing the 5-methyl-1,2-oxazole moiety. nih.gov
Derivatization to Access Novel Oxazole-Containing Chemical Entities
The N-formamide functionality is a prime site for derivatization, allowing for the synthesis of a broad spectrum of novel oxazole-containing compounds. Standard chemical transformations can be applied to modify this group, leading to amides, amines, isocyanides, and other functional groups, each opening up new synthetic possibilities.
For instance, the reaction of the formamide with dehydrating agents can yield the corresponding 4-isocyano-5-methyl-1,2-oxazole. Isocyanides are exceptionally useful intermediates in organic synthesis, particularly in the context of multicomponent reactions. frontiersin.org Alternatively, hydrolysis of the formamide under acidic or basic conditions would produce 4-amino-5-methyl-1,2-oxazole. This amine can then be acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. A similar strategy is seen in the synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide, where an amine on the oxazole ring system is a key point of reaction. researchgate.net
Furthermore, the oxazole ring itself can be functionalized, although it is generally stable. The methyl group at the C5 position could potentially undergo reactions such as oxidation to introduce further handles for derivatization. The synthesis of novel oxazol-5-one derivatives highlights how the core oxazole structure can be incorporated into more elaborate molecules with potent biological activities. nih.gov
| Functional Group Transformation | Reagents/Conditions | Resulting Functional Group | Potential Subsequent Reactions |
| Dehydration | POCl₃, PPh₃/CCl₄, Burgess reagent | Isocyanide (-N≡C) | Ugi, Passerini, van Leusen reactions |
| Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH) | Primary Amine (-NH₂) | Acylation, Alkylation, Sulfonylation, Diazotization |
| Reduction | LiAlH₄, BH₃ | N-Methylamine (-NHCH₃) | Further alkylation, amide formation |
| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of the oxazole ring (if activated) | Wittig reaction, condensation reactions |
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.net The N-formamide and its derivatives are particularly well-suited for participation in isocyanide-based MCRs, such as the Ugi and Passerini reactions. nih.govsemanticscholar.org
Passerini Reaction: Recent studies have demonstrated that N-formamides can serve as effective carbonyl surrogates in Passerini-type reactions. nih.gov In a typical setup, an N-formamide, a carboxylic acid, and an isocyanide react to form an α-acyloxycarboxamide. By employing this compound in this role, it is possible to synthesize complex adducts that incorporate the 5-methyl-1,2-oxazole scaffold directly. This approach offers a highly efficient route to novel, functionalized molecules that would otherwise require lengthy synthetic sequences. nih.gov
Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. semanticscholar.orgnih.gov this compound can be integrated into Ugi reactions in two primary ways:
As an amine component: Following hydrolysis to 4-amino-5-methyl-1,2-oxazole.
As an isocyanide component: After dehydration to 4-isocyano-5-methyl-1,2-oxazole.
The use of heterocyclic components in Ugi reactions is a common strategy for generating libraries of compounds for drug discovery. nih.gov The resulting products, featuring the 1,2-oxazole ring, would be of significant interest for screening as potential bioactive agents.
| Multicomponent Reaction | Role of this compound (or derivative) | Other Components | Product Class |
| Passerini 3-Component Reaction | Carbonyl Surrogate | Carboxylic Acid, Isocyanide | α-Acyloxycarboxamides nih.gov |
| Ugi 4-Component Reaction | Amine (post-hydrolysis) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amides nih.gov |
| Ugi 4-Component Reaction | Isocyanide (post-dehydration) | Amine, Carbonyl, Carboxylic Acid | α-Acylamino Amides nih.gov |
Application in Ligand Design for Organocatalysis and Metal Catalysis
The structural features of this compound make it an attractive candidate for ligand design in both organocatalysis and metal-based catalysis. The 1,2-oxazole ring contains both nitrogen and oxygen atoms that can act as coordination sites for metal centers. Such N,O-bidentate ligands are widely used in transition metal catalysis.
Research has shown that oxazole and related oxazoline (B21484) structural motifs, which are common in natural products, can be successfully employed as ligands in catalysis. mdpi.com For example, vanadium complexes bearing oxazole-oxazoline ligands have been used as active catalysts for ethylene (B1197577) polymerization and copolymerization. The substitution pattern on the heterocyclic rings was found to significantly impact the catalyst's activity and the properties of the resulting polymer. mdpi.com This suggests that ligands derived from this compound could be tailored to fine-tune the performance of metal catalysts for various transformations.
The formamide group can also participate in ligand design. It can be modified to introduce other coordinating groups, creating multidentate ligands. For example, conversion to an amine allows for the synthesis of Schiff base ligands through condensation with aldehydes. Furthermore, the amide nitrogen and oxygen atoms themselves can coordinate with certain metals. The design of molecules as inhibitors for enzymes like human carbonic anhydrase has utilized N-(5-methyl-isoxazol-3-yl) moieties, demonstrating the utility of this scaffold in creating molecules that bind specifically to active sites, a principle that is central to ligand design for catalysis. nih.gov
Contribution of Oxazole Containing Scaffolds to Materials Science and Engineering
Development of Oxazole-Based Polymers and Advanced Materials
The incorporation of the oxazole (B20620) ring into polymer backbones imparts a range of desirable properties, including enhanced thermal stability, chemical resistance, and specific mechanical and optical characteristics. Researchers have explored various strategies to synthesize oxazole-containing polymers, leading to the creation of materials with tailored functionalities.
One approach involves the polymerization of oxazole monomers with other organic units. For instance, polymers composed of 4,5-dihydro-2-(1-methylethenyl)oxazole and styrene (B11656) units have been synthesized. nanomaterchem.com The synthesis of such copolymers is typically achieved through free-radical polymerization or other controlled polymerization techniques. nanomaterchem.com The inclusion of the rigid oxazole ring into the polymer structure can significantly enhance the thermal stability of the resulting material. nanomaterchem.com The properties of these copolymers can be finely tuned by adjusting the ratio of the oxazole to styrene monomers and by modifying the oxazole ring itself. nanomaterchem.com These materials show promise in applications such as high-performance coatings and adhesives, where thermal and chemical resilience are paramount. nanomaterchem.com
Another class of oxazole-based polymers are homopolymers, such as those derived from 2-ethyl-4,5-dihydro-oxazole. chemscene.com These polymers can be synthesized through methods like ring-opening polymerization. chemscene.com Subsequent chemical modifications, such as deacylation, can alter the polymer's properties, including its solubility, melting point, and reactivity. chemscene.com Such modifications can enhance biodegradability and biocompatibility, opening up avenues for their use in biomedical applications like drug delivery systems and tissue engineering. chemscene.com
The synthesis and characterization of these advanced materials rely on a suite of analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC) are instrumental in elucidating the structure, molecular weight distribution, and thermal properties of these oxazole-based polymers. chemscene.com
Table 1: Examples of Oxazole-Based Polymers and Their Potential Applications
| Polymer Type | Monomers | Synthesis Method | Key Properties | Potential Applications |
| Oxazole-Styrene Copolymer | 4,5-dihydro-2-(1-methylethenyl)oxazole, Styrene | Free-radical polymerization | High thermal stability, Chemical resistance | High-performance coatings, Adhesives |
| Deacylated Oxazole Homopolymer | 2-ethyl-4,5-dihydro-oxazole | Ring-opening polymerization | Biocompatibility, Biodegradability | Drug delivery, Tissue engineering |
Application in Fluorescent Dyes and Luminescent Materials
The rigid and planar structure of the oxazole ring, coupled with its extended π-conjugated system, makes it an excellent chromophore. This has led to the extensive development of oxazole derivatives as fluorescent dyes and luminescent materials. These materials are characterized by their ability to absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon known as fluorescence.
Oxazole-based dyes have found applications as bioprobes for photoluminescence studies. nih.gov Their photophysical properties, such as absorbance, solvatochromism, and fluorescence lifetime, can be fine-tuned through chemical modifications. nih.gov Quantum-chemical calculations are often employed to understand the electronic transitions and to predict the optical properties of these molecules. nih.gov
A significant area of application for luminescent oxazole-containing materials is in organic light-emitting diodes (OLEDs). organic-chemistry.org 2,5-Diaryl-1,3,4-oxadiazoles, a class of compounds structurally related to oxazoles, are particularly noted for their excellent electron-transporting properties, making them suitable for use in the electron-transporting layer of OLED devices. organic-chemistry.org The synthesis of these materials often involves metal-catalyzed cross-coupling reactions, which allow for the creation of complex molecules with tailored electroluminescent properties. organic-chemistry.org The electron-deficient nature of the oxadiazole ring makes it an excellent scaffold for luminescent compounds, and their properties can be readily tuned by attaching electron-donating or electron-withdrawing groups. researchgate.net
Furthermore, benzoxazole (B165842) derivatives, where an oxazole ring is fused to a benzene (B151609) ring, also exhibit strong fluorescence. wikipedia.org The photophysical and thermal properties of these compounds can be investigated using techniques like density functional theory (DFT) to guide the design of novel solid-state fluorescent materials.
Table 2: Photophysical Properties of Selected Oxazole-Based Luminescent Materials
| Compound Class | Key Structural Feature | Emission Color Range | Key Applications |
| π-conjugated oxazoles | Extended π-system | Varies with substitution | Photoluminescence bioprobes |
| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-transporting moiety | Blue to green | Organic Light-Emitting Diodes (OLEDs) |
| Benzoxazole derivatives | Fused aromatic rings | Blue to blue-green | Solid-state fluorescent materials |
Potential in Electronic and Optoelectronic Devices
The unique electronic properties of oxazole-containing scaffolds have positioned them as promising candidates for a variety of electronic and optoelectronic applications. Their inherent charge-transport capabilities and tunable energy levels are key attributes that are being harnessed in the development of novel devices.
Quinoline-substituted oxazole analogues have been investigated for their potential in optoelectronics. rsc.org Studies combining experimental techniques and density functional theory (DFT) calculations have revealed significant solvatochromic shifts and intramolecular charge transfer (ICT) mechanisms in these compounds. rsc.org The theoretical highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be calculated to estimate their electronic properties and stability, highlighting their potential as probes in photovoltaic applications. rsc.org
Furthermore, π-conjugated oxazole dyes have demonstrated significant first molecular electronic hyperpolarizability, a key property for second harmonic generation (SHG) in nonlinear optics. nih.gov These materials are of great interest for applications in optical communications and photonic switching. rsc.org The 2,5-diaryloxazole building block, in particular, offers excellent transparency at wavelengths longer than 400 nm, making these compounds suitable for hyper-Rayleigh scattering (HRS) measurements. nih.gov
The electronic states of the parent oxazole molecule have been studied in detail using VUV absorption and electron energy-loss (EEL) spectroscopies, supported by ab initio calculations. researchgate.net These fundamental studies provide insights into the electronic transitions and energy levels of the oxazole ring, which is crucial for the rational design of new materials for electronic applications.
Exploration in Supramolecular Assembly and Nanostructure Fabrication
Supramolecular assembly, the spontaneous organization of molecules into well-defined structures through non-covalent interactions, offers a powerful bottom-up approach to the fabrication of functional nanomaterials. Oxazole-containing molecules, with their defined shapes and potential for directional interactions, are attractive building blocks for creating complex supramolecular architectures.
Nature-inspired oxazole-based macrocycles have been synthesized and their applications in supramolecular chemistry are being explored. nih.gov These large, cyclic structures can act as scaffolds for the assembly of more complex systems. The synthesis of these macrocycles often involves multi-step reaction sequences, including peptide couplings and cyclodehydration reactions to form the oxazole ring. nih.gov
The synthesis of oxazole derivatives can also be facilitated by nanocatalysts. For example, palladium complexes supported on magnetic nanoparticles have been used to efficiently catalyze the formation of oxazoles. nanomaterchem.com This approach aligns with the principles of green chemistry by enabling the use of environmentally benign solvents and facilitating catalyst recovery. nanomaterchem.com
Oxazole-containing ligands are also being incorporated into metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters bridged by organic linkers. chemscene.comrsc.org The inclusion of functional groups within the oxazole-based linkers can impart specific properties to the MOF, such as enhanced gas sorption capabilities or catalytic activity.
Furthermore, the self-assembly of alkynyl azoles, including oxazoles, has been shown to lead to the formation of one-dimensional micro- and nanostructures, such as ribbons and needles. These self-assembled structures can exhibit optical waveguide behavior, where light is efficiently propagated along the long axis of the nanostructure. The formation and morphology of these supramolecular structures are influenced by intermolecular interactions such as C-H···π interactions and hydrogen bonding.
Future Research Trajectories and Emerging Opportunities
Innovations in the Sustainable Synthesis of N-(5-Methyl-1,2-oxazol-4-yl)formamide
The imperative for green chemistry has spurred the development of environmentally benign synthetic methodologies. For this compound, future synthetic strategies are expected to move away from traditional methods that often involve harsh conditions and hazardous reagents. Research in this area is likely to focus on several key innovations:
Ultrasound-Assisted Synthesis: Sonochemistry has been demonstrated as an effective green approach for the synthesis of isoxazole (B147169) derivatives. mdpi.compreprints.orgresearchgate.net This technique utilizes ultrasonic irradiation to accelerate reaction rates, improve yields, and reduce energy consumption. The application of ultrasound to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods.
Eco-Friendly Catalysts and Solvents: The use of green catalysts and solvents is a cornerstone of sustainable chemistry. Researchers are exploring the use of agro-waste extracts, such as water extract of orange fruit peel ash (WEOFPA), as efficient and biodegradable catalysts for isoxazole synthesis. nih.gov Furthermore, employing water as a solvent, in place of volatile organic compounds, aligns with the principles of green chemistry and has been successfully applied to the synthesis of other isoxazole derivatives. mdpi.compreprints.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The development of a flow-based synthesis for this compound or its precursors, such as 4-amino-5-methylisoxazole, could lead to a more efficient and scalable manufacturing process.
A comparative overview of traditional versus sustainable synthetic approaches is presented in the table below.
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Energy Source | Conventional heating | Ultrasound, Microwave |
| Solvents | Volatile organic compounds | Water, Green solvents |
| Catalysts | Often toxic metal catalysts | Biodegradable, agro-waste based |
| Reaction Time | Often lengthy | Significantly reduced |
| Byproducts | Can be significant | Minimized |
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry provides powerful tools for understanding and predicting the properties and behavior of molecules, thereby accelerating the design of new chemical entities. For this compound, advanced computational modeling can offer significant insights:
Density Functional Theory (DFT) Studies: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govrsc.orgnih.gov Applying DFT calculations to this compound can elucidate its geometric and electronic properties, such as orbital energies (HOMO-LUMO), electrostatic potential, and reactivity descriptors. This information is crucial for predicting its chemical behavior and potential interactions with biological targets. irjweb.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov By developing QSAR models for a series of isoxazole derivatives, it would be possible to predict the potential biological activities of this compound and guide the design of analogues with enhanced potency.
Molecular Docking and Dynamics Simulations: These computational techniques are instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with a target protein. acs.orgresearchgate.net Molecular docking studies could be employed to screen potential biological targets for this compound, while molecular dynamics simulations can provide a deeper understanding of the stability and dynamics of the ligand-protein complex.
The following table summarizes key computational parameters that can be derived for this compound.
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, reactivity indices | Understanding chemical reactivity and stability |
| QSAR | Predicted biological activity | Guiding the design of more active analogues |
| Molecular Docking | Binding affinity, interaction modes with biological targets | Identifying potential therapeutic targets |
| Molecular Dynamics | Conformational changes, binding free energy | Assessing the stability of ligand-target complexes |
Interdisciplinary Research Exploring Novel Applications of the Scaffold
The versatility of the isoxazole scaffold suggests that the applications of this compound may extend beyond the traditional realm of medicinal chemistry. Interdisciplinary research collaborations will be key to unlocking its full potential in various scientific and technological fields:
Materials Science: Isoxazole derivatives have been investigated for their use in photochromic materials, liquid crystals, and dye-sensitized solar cells. ingentaconnect.com The specific substitution pattern of this compound could impart unique photophysical or electronic properties, making it a candidate for investigation in the development of novel functional materials.
Agrochemicals: The isoxazole ring is a component of several commercially available pesticides and herbicides. wikipedia.orgingentaconnect.com Screening this compound and its derivatives for activity against various pests and weeds could lead to the development of new agrochemical agents with potentially improved efficacy and environmental profiles.
Chemical Biology: The formamide (B127407) group can participate in hydrogen bonding, a key interaction in biological systems. This feature, combined with the isoxazole scaffold, makes this compound an interesting molecule for the development of chemical probes to study biological processes or as a fragment for fragment-based drug discovery campaigns.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(5-Methyl-1,2-oxazol-4-yl)formamide, and how can reaction progress be monitored?
- Methodological Answer : A common approach involves refluxing 2-amino-5-methyl-1,2-oxazole derivatives with formylating agents (e.g., chloroacetyl chloride) in triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization. Post-reaction, the product is isolated via filtration and recrystallized from pet-ether to improve purity .
Q. How is the purity of N-(5-Methyl-1,2-oxazol-4-yl)formamide assessed, and what impurity thresholds are acceptable?
- Methodological Answer : High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry is recommended. Impurity thresholds should adhere to pharmacopeial standards, where individual impurities (e.g., monobenzyl analogues) should not exceed 0.1%, and total impurities should remain below 0.5% .
Q. Which crystallographic tools are suitable for resolving the compound’s molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using the SHELX suite (e.g., SHELXL for refinement) is widely employed. WinGX and ORTEP-3 provide graphical interfaces for structure visualization and validation. For high-resolution data, SHELXPRO can interface with macromolecular refinement pipelines .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in N-(5-Methyl-1,2-oxazol-4-yl)formamide crystals inform its stability and reactivity?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings). These patterns are critical for predicting crystal packing and stability. Computational tools like Mercury (CCDC) can overlay experimental data with density functional theory (DFT)-optimized geometries to validate interactions .
Q. What strategies resolve contradictions in crystallographic data, such as twinning or disordered solvent molecules?
- Methodological Answer : For twinned data, SHELXL’s TWIN/BASF commands refine twin fractions. Disordered solvents are handled via PART instructions or exclusion from the final model. Cross-validation with spectroscopic data (e.g., NMR) ensures consistency in bond lengths and angles .
Q. How does N-(5-Methyl-1,2-oxazol-4-yl)formamide interact with biological targets like cyclic GMP-AMP synthase (cGAS)?
- Methodological Answer : Co-crystallization studies (e.g., PDB ID: 7FTR) reveal that the oxazole ring forms π-π stacking with aromatic residues (e.g., Phe295), while the formamide group hydrogen-bonds to Thr335. Molecular dynamics simulations (AMBER/CHARMM) can quantify binding free energies and validate docking poses .
Q. How can synthetic byproducts or regioisomers be minimized during oxadiazole ring formation?
- Methodological Answer : Optimize reaction stoichiometry using cesium carbonate as a base in DMF, which enhances nucleophilicity and reduces side reactions. Microwave-assisted synthesis (120°C, 30 min) improves regioselectivity compared to traditional reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
